Heparin-derived tetrasaccharide
Overview
Description
Heparin-derived tetrasaccharides are specific fragments of heparin, a widely used anticoagulant drug. Heparin is a polysaccharide that interacts with antithrombin III, enhancing its ability to inactivate blood coagulation serine proteases, including thrombin and factor Xa . These tetrasaccharides are crucial for understanding the structure-function relationships within heparin and its derivatives.
Mechanism of Action
Target of Action
The primary target of the Heparin-derived tetrasaccharide is a serine protease inhibitor known as antithrombin III . Antithrombin III plays a crucial role in the regulation of blood coagulation by inhibiting thrombin and other proteases involved in blood clotting .
Mode of Action
The this compound interacts with antithrombin III, enhancing its ability to inactivate blood coagulation serine proteases, including thrombin (factor IIa) and factor Xa . This interaction is primarily responsible for the anticoagulant activity of Heparin .
Biochemical Pathways
The interaction between the this compound and antithrombin III accelerates the inactivation of thrombin and factor Xa, thereby inhibiting the coagulation cascade . This prevents the conversion of fibrinogen to fibrin, ultimately preventing the formation of blood clots .
Pharmacokinetics
It is known that heparin and its derivatives have improved absorption and bioavailability compared to unfractionated heparin . They are also removed less quickly from the body’s circulation .
Result of Action
The primary molecular effect of the this compound’s action is the enhanced ability of antithrombin III to inactivate blood coagulation serine proteases . This results in an overall anticoagulant effect, preventing the formation of blood clots . On a cellular level, this can prevent the aggregation of platelets and the formation of thrombi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin-derived tetrasaccharides can be synthesized through a combination of chemical modification and enzymatic digestion. One common method involves the partial digestion of heparin using heparinase I, followed by purification through chromatography . The stereoselective synthesis of these tetrasaccharides often requires precise control over reaction conditions to ensure the correct stereochemistry and sulfation patterns .
Industrial Production Methods: Industrial production of heparin-derived tetrasaccharides typically involves the extraction of heparin from animal tissues, followed by controlled enzymatic digestion and purification. Advances in recombinant enzyme technology and metabolic engineering have also enabled the production of these compounds using microbial systems .
Chemical Reactions Analysis
Types of Reactions: Heparin-derived tetrasaccharides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the tetrasaccharides.
Common Reagents and Conditions: Common reagents used in these reactions include heparinases for enzymatic digestion, sodium periodate for oxidation, and reducing agents like sodium borohydride . Reaction conditions often involve controlled pH and temperature to ensure specificity and yield.
Major Products: The major products formed from these reactions include various sulfated and non-sulfated tetrasaccharide fragments, each with distinct biological activities .
Scientific Research Applications
Heparin-derived tetrasaccharides have numerous applications in scientific research:
Comparison with Similar Compounds
Heparan Sulfate: Similar in structure to heparin but with lower sulfation levels and different biological activities.
Chondroitin Sulfate: Another glycosaminoglycan with distinct structural and functional properties compared to heparin.
Dermatan Sulfate: Shares some structural similarities with heparin but has different biological roles and therapeutic applications.
Uniqueness: Heparin-derived tetrasaccharides are unique due to their high degree of sulfation and specific interactions with antithrombin III, which are critical for their anticoagulant properties . This distinguishes them from other glycosaminoglycans and makes them valuable for both research and therapeutic applications.
Properties
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O35S5/c27-4-1-5(19(32)33)55-24(14(4)61-66(49,50)51)58-16-7(3-53-65(46,47)48)56-22(9(11(16)29)26-63(40,41)42)59-17-12(30)13(31)23(60-18(17)20(34)35)57-15-6(2-52-64(43,44)45)54-21(36)8(10(15)28)25-62(37,38)39/h1,4,6-18,21-31,36H,2-3H2,(H,32,33)(H,34,35)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t4-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,21-,22+,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSOBXZFMHJWGX-UQSIALEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)O)O)COS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O35S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1074.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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